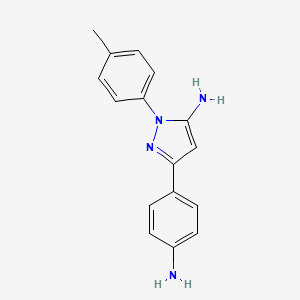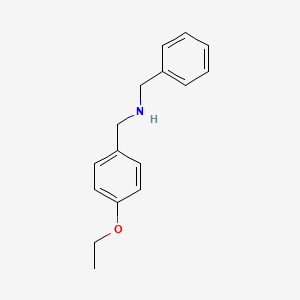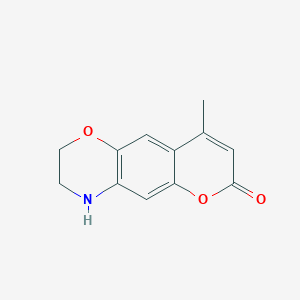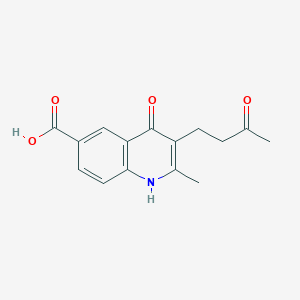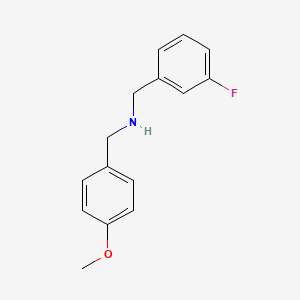
Methyl 5-methylthiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Epigenetics and Genome Flexibility
Research indicates that certain chemical compounds, including those structurally similar to Methyl 5-methylthiazole-2-carboxylate, could have significant implications in environmental epigenetics. DNA methylation and demethylation, involving derivatives of cytosine such as 5-hydroxymethylcytosine (5hmC), play a crucial role in genome regulation and flexibility. These processes are influenced by both genetic programming and environmental factors, which can lead to alterations in gene regulation. Studies have shown that adverse environmental exposures can induce aberrant DNA methylation changes, potentially leading to various pathologies. The exploration of DNA hydroxymethylation as a biomarker for environmental factors highlights the compound's relevance in understanding epigenetic responses to external stimuli (Efimova et al., 2020).
Neuroprotective Strategies in Cerebrovascular Stroke
Compounds with properties related to this compound are being studied for their neuroprotective effects, particularly in the context of cerebrovascular stroke. These studies focus on mitigating secondary cerebral injury and minimizing disability post-stroke. Despite limited success in clinical trials, ongoing research into compounds targeting specific molecular pathways offers hope for developing effective neuroprotective agents. Such research underscores the importance of understanding the molecular biology of stroke and identifying therapeutic strategies that can prevent or mitigate cognitive impairment in at-risk individuals (Karsy et al., 2017).
Antimicrobial and Anti-biofilm Activities
Carvacrol, a compound sharing functional groups with this compound, demonstrates significant antimicrobial and anti-biofilm activities. It's effective against a wide range of Gram-positive and Gram-negative bacteria, including both planktonic and sessile pathogens. The potential for combining carvacrol with nanomaterials for preventing biofilm-associated infections illustrates the broader applicability of compounds with similar structures in developing new anti-infective materials (Marchese et al., 2018).
DNA Methylation in Cancer Research
The study of 5-hydroxymethylcytosine (5hmC) in cell-free DNA as a novel cancer biomarker represents a critical area of precision oncology. Aberrant methylation is a hallmark of cancer, and the detection and quantification of 5hmC in cell-free DNA offer promising avenues for early cancer detection, prognosis, and therapeutic strategies. This research underscores the significance of understanding DNA methylation patterns and their role in carcinogenesis, potentially surpassing classical markers in cancer diagnostics and treatment (Ling Xu et al., 2021).
Safety and Hazards
“Methyl 5-methylthiazole-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 5-methylthiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of these compounds are often enzymes or receptors in the biological systems .
Properties
IUPAC Name |
methyl 5-methyl-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXYFPZODBRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355731 |
Source


|
| Record name | Methyl 5-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-98-6 |
Source


|
| Record name | Methyl 5-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



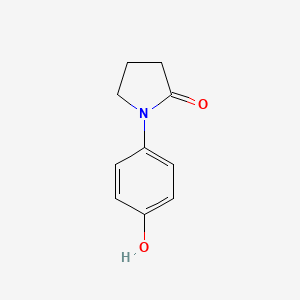
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)
